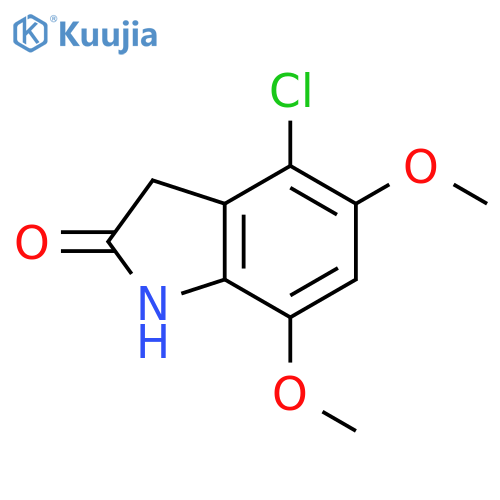

Cas no 58605-09-7 (2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-)

58605-09-7 structure

商品名:2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-

CAS番号:58605-09-7

MF:C10H10ClNO3

メガワット:227.644301891327

CID:5262403

2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- 化学的及び物理的性質

名前と識別子

-

- 2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-

- 4-Chloro-5,7-dimethoxyindolin-2-one

-

- インチ: 1S/C10H10ClNO3/c1-14-6-4-7(15-2)10-5(9(6)11)3-8(13)12-10/h4H,3H2,1-2H3,(H,12,13)

- InChIKey: LSNBUFHDELVTSR-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(Cl)=C(OC)C=C2OC)CC1=O

2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068268-5g |

4-Chloro-5,7-dimethoxyindolin-2-one |

58605-09-7 | 95% | 5g |

¥8925.0 | 2024-04-18 | |

| Ambeed | A1108190-5g |

4-Chloro-5,7-dimethoxyindolin-2-one |

58605-09-7 | 95% | 5g |

$1372.0 | 2023-03-17 | |

| Enamine | EN300-396808-2.5g |

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |

58605-09-7 | 95% | 2.5g |

$1034.0 | 2023-06-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319037-250mg |

4-Chloro-5,7-dimethoxyindolin-2-one |

58605-09-7 | 95% | 250mg |

¥3888.00 | 2024-05-07 | |

| Enamine | EN300-396808-0.25g |

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |

58605-09-7 | 95% | 0.25g |

$216.0 | 2023-06-03 | |

| Enamine | EN300-396808-0.5g |

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |

58605-09-7 | 95% | 0.5g |

$407.0 | 2023-06-03 | |

| Enamine | EN300-396808-1.0g |

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indol-2-one |

58605-09-7 | 95% | 1g |

$528.0 | 2023-06-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319037-500mg |

4-Chloro-5,7-dimethoxyindolin-2-one |

58605-09-7 | 95% | 500mg |

¥7322.00 | 2024-05-07 | |

| A2B Chem LLC | AW17371-50mg |

4-chloro-5,7-dimethoxyindolin-2-one |

58605-09-7 | 95% | 50mg |

$142.00 | 2024-04-19 | |

| A2B Chem LLC | AW17371-1g |

4-chloro-5,7-dimethoxyindolin-2-one |

58605-09-7 | 95% | 1g |

$591.00 | 2024-04-19 |

2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy- 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

58605-09-7 (2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58605-09-7)2H-Indol-2-one, 4-chloro-1,3-dihydro-5,7-dimethoxy-

清らかである:99%

はかる:5g

価格 ($):1235.0